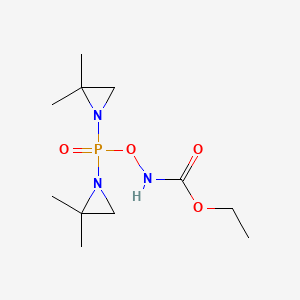
6-乙酰氨基己酸
科学研究应用
乙酰氨基己酸在科学研究中具有广泛的应用:
化学: 用作合成各种有机化合物的中间体。
生物学: 研究它在促进细胞再生和组织修复中的作用。
医学: 用于治疗溃疡和作为一种促进愈合剂。
作用机制
乙酰氨基己酸通过增强细胞再生和阻止炎症性结缔组织形成来发挥作用。 它通过增加成纤维细胞的生长速率和增强骨生长因子的表达来促进伤口和骨折的愈合 . 该化合物还与锌离子等分子靶标相互作用,锌离子在其抗溃疡特性中起着至关重要的作用 .
生化分析
Biochemical Properties
It is known to be involved in peptide synthesis
Cellular Effects
It has been found that 6-acetamidohexanoic acid, when combined with other compounds, can enhance the differentiation of HL60 cells, a human promyelocytic leukemia cell line . This suggests that 6-Acetamidohexanoic acid may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known to be a metabolite of the cell-differentiating agent, hexamethylene bisacetamide (HMBA)
准备方法
合成路线和反应条件
乙酰氨基己酸可以通过在催化剂存在下,己酸与乙酸酐反应来合成。 反应通常在受控温度条件下进行,以确保生成所需产物 .
工业生产方法
在工业生产中,乙酰氨基己酸通常通过在极性溶剂(如水)中使等摩尔量的乙酰氨基己酸和氢氧化锌反应来生产。 该反应在 80°C 到 90°C 的温度下进行,以获得最佳的产率和纯度 .
化学反应分析
反应类型
乙酰氨基己酸会发生各种化学反应,包括:
氧化: 乙酰氨基己酸可以被氧化成相应的羧酸。
还原: 还原反应可以将乙酰氨基己酸转化为相应的醇。
取代: 取代反应涉及用其他官能团取代乙酰基.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 在受控条件下使用卤素和亲核试剂等试剂.
主要生成产物
氧化: 羧酸
还原: 醇
取代: 取决于所用试剂的各种取代衍生物.
相似化合物的比较
属性
IUPAC Name |
6-acetamidohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(10)9-6-4-2-3-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSCBUNMANHPFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
36392-66-2 (calcium salt), 7234-48-2 (mono-hydrochloride salt) | |
| Record name | Acexamic acid [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045879 | |
| Record name | Acexamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57-08-9 | |
| Record name | Acexamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acexamic acid [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acexamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758219 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Acetamidohexanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acexamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acexamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACEXAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IC4BO7D3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Studies on rats indicate that after oral administration, acexamic acid exhibits a higher concentration in the liver, kidneys, gastrointestinal tract, and nasal mucosa. []
ANone: The molecular formula of acexamic acid is C8H15NO3, and its molecular weight is 173.21 g/mol.
A: Several studies used gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of acexamic acid and its metabolites. [, ]
A: Yes, researchers have successfully incorporated acexamic acid into hybrid acrylic-modified collagen dispersions for potential use as bio-adhesives with controlled release properties. []
A: Research shows that acexamic acid is rapidly absorbed after oral administration in rats, reaching peak plasma concentrations within 1 hour. [] Distribution studies using radiolabeled acexamic acid in rats revealed its presence in various organs, including the liver, kidneys, and gastrointestinal tract. []
A: Acexamic acid is primarily metabolized through deacetylation and oxidation pathways. [] The major metabolite found in urine is 6-aminohexanoic acid. [] Excretion occurs mainly through urine, with a smaller portion eliminated in feces. []
A: Studies indicate that the formulation of acexamic acid can affect its absorption. For instance, percutaneous absorption in rats differed between aqueous solutions and cream formulations. []
A: Researchers have employed a rat model with induced skin wounds to investigate the absorption and distribution of acexamic acid during the healing process. [] Additionally, rabbit models with abscess-induced inflammation were used to evaluate the efficacy of different acexamic acid salts in promoting wound healing. []
A: Yes, a study on rats employed planimetric assessments of burn wounds to evaluate the effectiveness of a new derivative of acexamic acid in promoting wound healing. []
A: While generally considered safe for topical and limited systemic use, acexamic acid can cause side effects such as hypercalcemia and hypernatremia, particularly with prolonged administration. [, ]
A: Yes, a case report documented allergic contact dermatitis in a 66-year-old woman following the topical application of an ointment containing acexamic acid and neomycin. [] Patch testing confirmed the allergic reaction to acexamic acid.
A: Research has explored incorporating acexamic acid into bio-adhesive materials to enable controlled release and localized delivery to wound sites. [] This approach aims to improve efficacy and potentially reduce systemic side effects.
A: Gas chromatography, often coupled with mass spectrometry (GC-MS), is a widely used technique for quantifying acexamic acid and its metabolites in biological samples like plasma and urine. [, ] This method offers high sensitivity and selectivity for accurate measurement.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-cycloheptyl-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B1664262.png)



![4-[Butyl([2'-(1h-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B1664267.png)






![(1R,3S,4S,7R,8R,11R,12R,13R)-8-(4-methoxyphenyl)-2,9,14-trioxa-6-azatricyclo[9.2.1.03,7]tetradecane-4,12,13-triol](/img/structure/B1664283.png)

